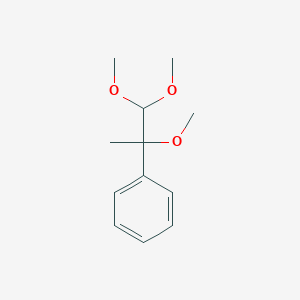
(1,2,2-Trimethoxy-1-methylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2-Trimethoxy-1-methylethyl)benzene is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, where the benzene ring is substituted with a 1,2,2-trimethoxy-1-methylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trimethoxy-1-methylethyl)benzene typically involves the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as tetrabutyl ammonium bromide. The reaction is carried out in a reactor, followed by crystallization and purification steps to obtain the final product .
Industrial Production Methods
For industrial production, the synthesis process involves mixing pyrogallol, water, and tetrabutyl ammonium bromide in a reactor. Dimethyl sulfate and industrial liquid alkali are then added, and the mixture is allowed to crystallize at a controlled temperature. The crystallized product is then purified through centrifugation and rectification to obtain the refined this compound .
Chemical Reactions Analysis
Types of Reactions
(1,2,2-Trimethoxy-1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydrocarbon derivatives .
Scientific Research Applications
(1,2,2-Trimethoxy-1-methylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (1,2,2-Trimethoxy-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Similar in structure but lacks the 1-methylethyl group.
1,3,5-Trimethoxybenzene: Another trimethoxybenzene derivative with different substitution patterns.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains an additional propenyl group.
Uniqueness
(1,2,2-Trimethoxy-1-methylethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62134-82-1 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,1,2-trimethoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H18O3/c1-12(15-4,11(13-2)14-3)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI Key |
NUCZXZBYACHCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















